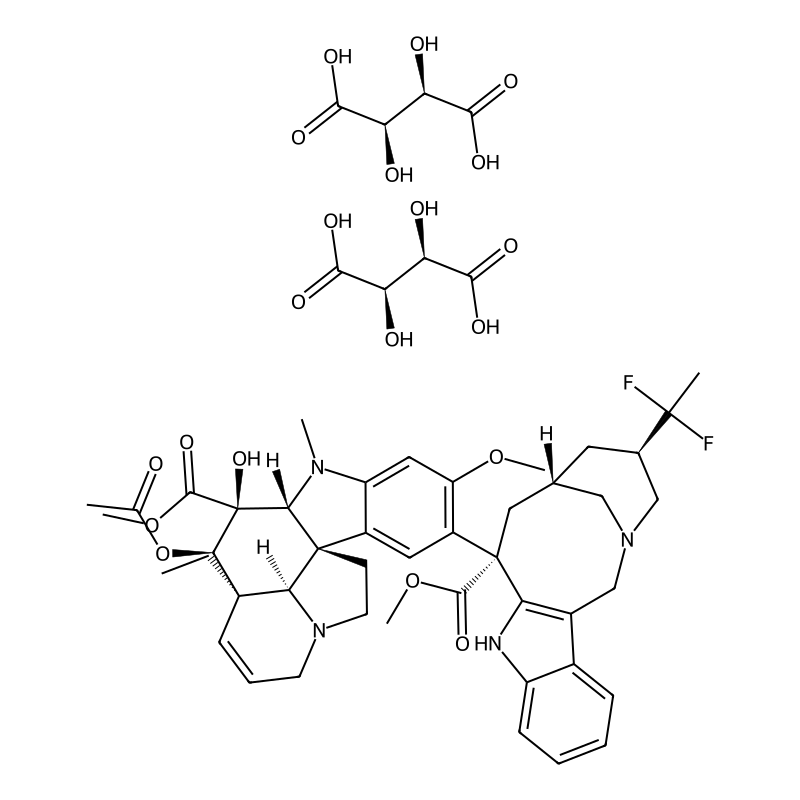

Vinflunine Ditartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Vinflunine ditartrate is a third-generation, bifluorinated semisynthetic vinca alkaloid widely procured as a microtubule-destabilizing agent [1]. Structurally distinct due to the selective introduction of two fluorine atoms at the 20' position of the catharanthine moiety, it offers a fundamentally different target binding profile compared to classic vinca alkaloids [1]. For industrial and laboratory procurement, specifying the ditartrate salt rather than the free base is critical; the ditartrate form ensures the high aqueous solubility and shelf-stability required for reproducible in vivo dosing, intravenous formulation development, and consistent analytical benchmarking [2].

Substituting vinflunine ditartrate with its unfluorinated parent compound, vinorelbine, fundamentally compromises multidrug resistance (MDR) modeling, as vinorelbine is a significantly stronger substrate for P-glycoprotein (P-gp) efflux pumps and induces higher neurotoxicity[1]. Furthermore, attempting to procure and utilize vinflunine free base instead of the ditartrate salt introduces severe processability bottlenecks; the free base lacks the necessary aqueous solubility for standard physiological buffers, leading to unpredictable precipitation, inconsistent bioavailability, and the forced use of undesirable organic excipients during formulation [2]. Procurement of the exact ditartrate salt is therefore mandatory for high-fidelity MDR research and stable injectable drug development.

Aqueous Solubility and Formulation Processability: Ditartrate Salt vs. Free Base

The ditartrate salt of vinflunine is specifically engineered to maximize aqueous solubility, a critical parameter for intravenous formulation and reproducible preclinical dosing [1]. While the free base exhibits poor aqueous solubility that necessitates harsh organic solvents for dissolution, the ditartrate form readily dissolves in standard aqueous buffers, ensuring immediate processability for liquid formulations [1].

| Evidence Dimension | Aqueous processability and solubility |

| Target Compound Data | Highly soluble in aqueous media, suitable for direct IV formulation |

| Comparator Or Baseline | Vinflunine free base (poorly soluble, requires organic excipients) |

| Quantified Difference | Orders of magnitude improvement in aqueous solubility and formulation stability |

| Conditions | Standard physiological buffers and formulation vehicles |

Procuring the ditartrate salt eliminates the need for complex, solvent-heavy solubilization steps, ensuring immediate compatibility with standard in vivo dosing protocols and scalable manufacturing.

Overcoming MDR: P-glycoprotein Efflux Resistance vs. Vinorelbine

The introduction of two fluorine atoms in vinflunine significantly reduces its affinity for P-glycoprotein (P-gp) efflux pumps compared to its parent compound, vinorelbine . In vitro assays demonstrate that vinflunine induces far less P-gp-mediated drug resistance, maintaining efficacy in atypical multidrug-resistant human tumor cell lines where vinorelbine is rapidly effluxed and rendered ineffective .

| Evidence Dimension | P-gp mediated resistance induction and efflux affinity |

| Target Compound Data | Weak inducer of P-gp resistance; low efflux rate |

| Comparator Or Baseline | Vinorelbine (strong inducer of P-gp resistance; high efflux rate) |

| Quantified Difference | Significantly lower cross-resistance in P-gp overexpressing sublines |

| Conditions | P-gp-overexpressing multidrug-resistant human tumor sublines |

Buyers developing therapies for multidrug-resistant cancers must select vinflunine over vinorelbine to bypass P-gp efflux mechanisms and achieve reliable cytotoxicity in resistant models.

Modulated Tubulin Affinity and Reduced Neurotoxicity vs. Vincristine

Vinflunine ditartrate exhibits a 3- to 16-fold lower overall binding affinity for tubulin compared to vinorelbine, and significantly lower affinity than the class benchmark vincristine [1]. This highly reversible binding dynamic translates directly to reduced axonal transport impairment; while vincristine causes severe peripheral neuropathy and chronic C-fiber dysfunction, vinflunine demonstrates a highly favorable safety profile with only mild, reversible effects [2].

| Evidence Dimension | Tubulin binding affinity and neurotoxic potential |

| Target Compound Data | 3-16 fold lower tubulin affinity; mild/reversible neurotoxicity |

| Comparator Or Baseline | Vincristine (highest affinity, severe neurotoxicity) and Vinorelbine (higher affinity) |

| Quantified Difference | 3-16x reduction in binding affinity; absence of chronic C-fiber dysfunction |

| Conditions | In vitro tubulin binding assays and in vivo peripheral neuropathy models |

For researchers requiring a microtubule inhibitor with a wide therapeutic window and low peripheral neurotoxicity, vinflunine ditartrate is the strictly preferred procurement choice over classic vinca alkaloids.

Multidrug-Resistant (MDR) Oncology Modeling

Directly leveraging its reduced affinity for P-glycoprotein efflux pumps, vinflunine ditartrate is the optimal vinca alkaloid for xenograft models expressing high P-gp levels . It provides a reliable cytotoxic baseline in resistant tumor lines where vinorelbine and vincristine fail due to rapid cellular efflux.

Low-Neurotoxicity Microtubule Inhibitor Baselines

Due to its highly reversible tubulin binding and lack of chronic C-fiber disruption, this compound serves as a critical benchmark in comparative neurotoxicity assays [1]. It allows researchers to evaluate the efficacy of next-generation antimitotic agents without the confounding variable of severe axonal damage typical of older vinca alkaloids.

Advanced Injectable Formulation Development

The high aqueous solubility of the ditartrate salt makes it the mandatory precursor for developing and validating novel liposomal, nanoparticle, or targeted delivery systems [2]. It ensures stable formulation processability without the precipitation risks associated with the free base.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Drug Indication

Pharmacology

ATC Code

Pictograms

Acute Toxic;Irritant;Health Hazard

Wikipedia

Use Classification

Dates

Fabre, C., et al., Biochem. Pharmacol., 64, 733 (2002)

Bennouna, J. et al., Ann. Oncol., 14, 630 (2003)

Bennouna, J., et al., Expert Opin. Invest. Drugs, 14, 1259 (2005).